7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
Preparation Methods
The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial production methods may involve similar synthetic routes but are scaled up and optimized for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various catalysts such as palladium or platinum . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer, bacterial infections, and neurological disorders.
Biological Studies: The compound is employed in studies investigating its effects on different biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one include other quinoxaline derivatives such as:
These compounds share structural similarities but may exhibit different biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .
Properties
IUPAC Name |
7-bromo-1-methyl-3,4-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-4,11H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSLUAVKYIONOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC2=C1C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.